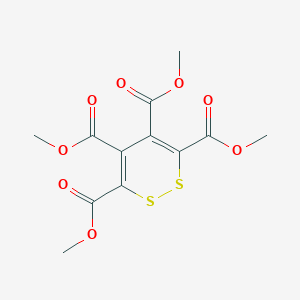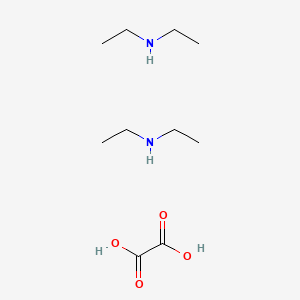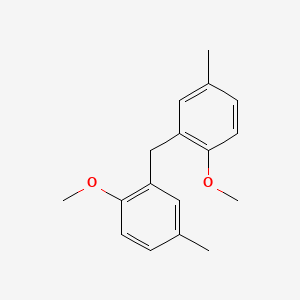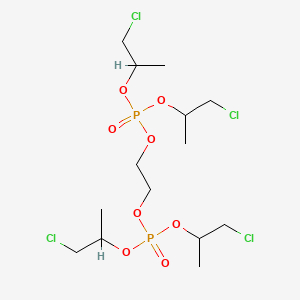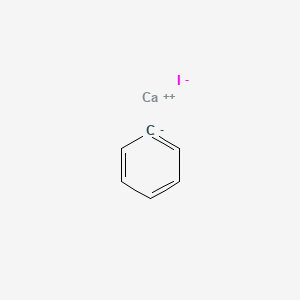
Calcium iodide benzenide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium iodide benzenide (1/1/1) is a unique compound that combines calcium iodide and benzenide in a 1:1:1 ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The combination of calcium iodide and benzenide results in a compound with distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium iodide benzenide (1/1/1) can be synthesized through several methods. One common approach involves the reaction of calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid to form calcium iodide. The resulting calcium iodide is then reacted with benzenide under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of calcium iodide benzenide (1/1/1) typically involves large-scale reactions using high-purity reagents. The process includes the careful control of reaction temperatures, pressures, and concentrations to ensure the purity and yield of the final product. Advanced techniques such as crystallization and purification are employed to obtain high-quality calcium iodide benzenide (1/1/1).
Chemical Reactions Analysis
Types of Reactions
Calcium iodide benzenide (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert calcium iodide benzenide (1/1/1) into lower oxidation state compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with calcium iodide benzenide (1/1/1) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from reactions involving calcium iodide benzenide (1/1/1) depend on the specific reaction type. For example, oxidation reactions may yield iodinated benzenide derivatives, while reduction reactions can produce deiodinated compounds.
Scientific Research Applications
Calcium iodide benzenide (1/1/1) has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in industrial processes, such as the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of calcium iodide benzenide (1/1/1) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Calcium iodide benzenide (1/1/1) can be compared with other similar compounds, such as:
Calcium iodide: A simple ionic compound of calcium and iodine, used in various applications including photography and as a source of iodine in cat food.
Benzenide derivatives: Compounds containing the benzenide moiety, which exhibit diverse chemical and biological properties.
Uniqueness
The uniqueness of calcium iodide benzenide (1/1/1) lies in its combined properties of calcium iodide and benzenide
Properties
CAS No. |
24488-76-4 |
|---|---|
Molecular Formula |
C6H5CaI |
Molecular Weight |
244.09 g/mol |
IUPAC Name |
calcium;benzene;iodide |
InChI |
InChI=1S/C6H5.Ca.HI/c1-2-4-6-5-3-1;;/h1-5H;;1H/q-1;+2;/p-1 |
InChI Key |
VNQWVDUPMVNWEY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[C-]C=C1.[Ca+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







